Recombinant hTRPV1 Cellular Potency: 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea Achieves Single-Digit Nanomolar IC50 Comparable to A-425619 but with a Distinct Chloro Pharmacophore
In a recombinant human TRPV1 assay using HEK293 cell membranes and inhibition of agonist-induced intracellular calcium flux, 1-(4-chloro-benzyl)-3-isoquinolin-5-yl-urea exhibits an IC50 of 6 nM, placing it within the same low-nanomolar potency range as the extensively characterized 4-trifluoromethyl analog A-425619 (IC50 = 3–9 nM) [1][2]. Both compounds are substantially more potent than the prototypical TRPV1 antagonist capsazepine (IC50 ≈ 100–2,630 nM depending on assay) and the early lead BCTC (hTRPV1 IC50 ≈ 22 nM) [2][3]. The 4-Cl substitution thus yields cellular potency that is functionally indistinguishable from the 4-CF3 congener in this assay format while offering a different electronic and lipophilic profile for SAR interrogation.
| Evidence Dimension | hTRPV1 antagonistic potency (IC50, capsaicin-induced Ca2+ influx) |
|---|---|
| Target Compound Data | IC50 = 6 nM (hTRPV1, HEK293 cell membrane) |
| Comparator Or Baseline | A-425619 (4-CF3 analog, CAS 581809-67-8): IC50 = 3–9 nM; BCTC: IC50 ≈ 22 nM; Capsazepine: IC50 = 100–2,630 nM |
| Quantified Difference | Target compound is equipotent to A-425619 (within ~2-fold); >3.7-fold more potent than BCTC; >16-fold more potent than capsazepine |
| Conditions | Recombinant human TRPV1 expressed in HEK293 cells; agonist-induced intracellular Ca2+ measured by FLIPR; data curated by ChEMBL from Jetter et al. 2004 [1] |
Why This Matters
This compound provides single-digit nanomolar hTRPV1 potency equivalent to the gold-standard tool A-425619, but with a 4-chloro substitution that enables distinct SAR probing of halogen-dependent binding interactions at the vanilloid receptor tail pocket.
- [1] BindingDB entry BDBM50147075 / CHEMBL102010: 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea, IC50 = 6 nM, human vanilloid receptor subtype 1 (TRPV1) expressed in HEK293 cell membrane. Data curated by ChEMBL from Jetter et al. 2004. View Source
- [2] Jetter MC, Youngman MA, McNally JJ, Zhang SP, Dubin AE, Nasser N, Dax SL. N-isoquinolin-5-yl-N'-aralkyl-urea and -amide antagonists of human vanilloid receptor 1. Bioorg Med Chem Lett. 2004;14(12):3053-3056. View Source
- [3] Gomtsyan A, Bayburt EK, Schmidt RG, et al. Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties. J Med Chem. 2005;48(3):744-752. doi:10.1021/jm0492958 View Source
